molecular formula C17H20N2O4 B10987341 4-{[3-(3-acetyl-1H-indol-1-yl)propanoyl]amino}butanoic acid

4-{[3-(3-acetyl-1H-indol-1-yl)propanoyl]amino}butanoic acid

Cat. No.: B10987341
M. Wt: 316.35 g/mol
InChI Key: MWGDAYRVZNGXKJ-UHFFFAOYSA-N
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Description

4-{[3-(3-acetyl-1H-indol-1-yl)propanoyl]amino}butanoic acid is a synthetic organic compound that features an indole moiety Indole derivatives are significant in both natural products and pharmaceuticals due to their diverse biological activities

Chemical Reactions Analysis

Types of Reactions

4-{[3-(3-acetyl-1H-indol-1-yl)propanoyl]amino}butanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-{[3-(3-acetyl-1H-indol-1-yl)propanoyl]amino}butanoic acid involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects . Additionally, the compound’s ability to interact with DNA and proteins can contribute to its antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[3-(3-acetyl-1H-indol-1-yl)propanoyl]amino}butanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C17H20N2O4

Molecular Weight

316.35 g/mol

IUPAC Name

4-[3-(3-acetylindol-1-yl)propanoylamino]butanoic acid

InChI

InChI=1S/C17H20N2O4/c1-12(20)14-11-19(15-6-3-2-5-13(14)15)10-8-16(21)18-9-4-7-17(22)23/h2-3,5-6,11H,4,7-10H2,1H3,(H,18,21)(H,22,23)

InChI Key

MWGDAYRVZNGXKJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CN(C2=CC=CC=C21)CCC(=O)NCCCC(=O)O

Origin of Product

United States

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